1-(4-Methyloxazol-5-yl)cyclopropanamine
Description
1-(4-Methyloxazol-5-yl)cyclopropanamine is a cyclopropane-containing amine derivative functionalized with a 4-methyloxazole moiety. While specific data on this compound are absent in the provided evidence, its structural features can be inferred from analogous cyclopropanamine derivatives.
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
1-(4-methyl-1,3-oxazol-5-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C7H10N2O/c1-5-6(10-4-9-5)7(8)2-3-7/h4H,2-3,8H2,1H3 |
InChI Key |
KKZUEXVPXSEKCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC=N1)C2(CC2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs of 1-(4-Methyloxazol-5-yl)cyclopropanamine, focusing on molecular features and substituent effects derived from the evidence:
Note: The molecular formula and weight for the target compound are inferred based on structural similarity to analogs in the evidence.
Key Structural and Functional Differences:
- Heterocyclic Core: The target’s oxazole ring (O and N) differs from pyrazole (two N atoms) in analogs .
- Substituent Effects : Fluorine in the difluoroethyl analog enhances lipophilicity and metabolic resistance, whereas the target’s methyl group on oxazole may reduce steric hindrance.
- Polarity and Solubility : The methoxyphenyl group in increases solubility via hydrogen bonding, while the target’s oxazole may offer moderate polarity.
Research Implications:
- The target’s oxazole-cyclopropane architecture combines rigidity with polarity, making it a candidate for central nervous system (CNS) drug design where blood-brain barrier penetration is critical.
- Fluorinated analogs demonstrate the trade-off between metabolic stability and synthetic complexity, guiding future derivatization strategies.
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